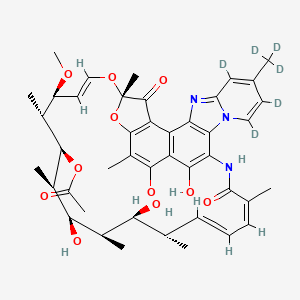

Rifaximin-d6 (Major)

描述

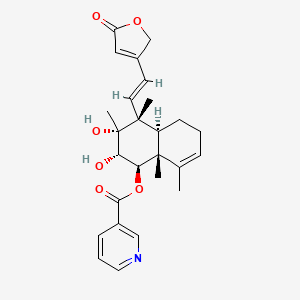

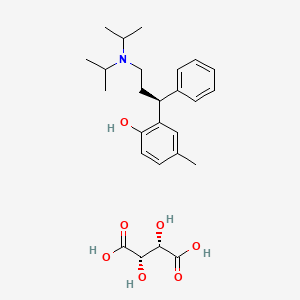

利福昔明-d6 是利福昔明的氘代形式,利福昔明是一种从利福霉素 SV 中提取的抗生素。 它主要用作内标,用于各种分析方法中利福昔明的定量分析,例如气相色谱-质谱法 (GC-MS) 和液相色谱-质谱法 (LC-MS) . 利福昔明本身以治疗胃肠道细菌感染的功效而闻名,包括旅行者腹泻和伴有腹泻的肠易激综合征 .

作用机制

利福昔明-d6 通过抑制易感细菌的 RNA 合成发挥其作用。 它结合细菌脱氧核糖核酸 (DNA) 依赖性核糖核酸 (RNA) 聚合酶的 β 亚基,阻断转运并停止转录 . 这种机制类似于利福昔明的机制,利福昔明也通过抑制细菌跨胃肠道上皮层的转运来降低细菌的毒力与致病性 .

生化分析

Biochemical Properties

Rifaximin-d6 plays a significant role in biochemical reactions, particularly in the inhibition of bacterial RNA synthesis. It interacts with the beta-subunit of bacterial DNA-dependent RNA polymerase, thereby blocking the transcription process. This interaction prevents the synthesis of essential proteins required for bacterial growth and replication. Rifaximin-d6 has been shown to inhibit the growth of various bacteria, including Staphylococcus, Streptococcus, Enterococcus, Haemophilus influenzae, and Neisseria gonorrhoeae . The compound’s interaction with these bacterial enzymes and proteins is crucial for its antibacterial efficacy.

Cellular Effects

Rifaximin-d6 exerts several effects on different types of cells and cellular processes. In bacterial cells, it disrupts protein synthesis by binding to the ribosomal A site, which blocks the attachment of aminoacyl-tRNA . This action leads to the inhibition of bacterial growth and replication. In mammalian cells, Rifaximin-d6 has been shown to modulate the gut microbiota, which in turn influences various cellular functions. For instance, it has been observed to regulate the inflammatory function of microglia and protect against stress-induced inflammation and depression-like behaviors in animal models . Additionally, Rifaximin-d6 affects cell signaling pathways, gene expression, and cellular metabolism by altering the composition of the gut microbiome.

Molecular Mechanism

The molecular mechanism of Rifaximin-d6 involves its binding interactions with bacterial RNA polymerase. By binding to the beta-subunit of the enzyme, Rifaximin-d6 inhibits the transcription process, thereby preventing the synthesis of essential bacterial proteins . This inhibition leads to the bactericidal effect of the compound. Furthermore, Rifaximin-d6 has been shown to activate the pregnane X receptor (PXR), which plays a role in reducing colonic damage, rectal bleeding, and diarrhea in models of inflammatory bowel disease . The activation of PXR by Rifaximin-d6 also influences gene expression related to detoxification and immune response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rifaximin-d6 have been observed to change over time. The compound exhibits minimal intestinal absorption after oral administration, which contributes to its stability and prolonged antibacterial activity in the gastrointestinal tract . Studies have shown that Rifaximin-d6 maintains its efficacy over extended periods, with minimal degradation. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where Rifaximin-d6 continues to modulate the gut microbiota and exert anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of Rifaximin-d6 vary with different dosages in animal models. Higher dosages of the compound have been associated with increased antibacterial efficacy and modulation of the gut microbiota . At very high doses, Rifaximin-d6 may exhibit toxic or adverse effects, such as disruption of the gut microbiome balance and potential hepatotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired antibacterial and anti-inflammatory outcomes.

Metabolic Pathways

Rifaximin-d6 is involved in several metabolic pathways, particularly those related to nitrogen detoxification and amino acid metabolism. The compound has been shown to decrease the expression of glutaminase-2 and increase the expression of asparagine synthetase, leading to increased intracellular concentrations of glutamine and asparagine . These changes indicate active ammonia detoxification. Additionally, Rifaximin-d6 influences metabolic pathways related to the synthesis of aromatic amino acids, tryptophan, and lipopolysaccharides .

Transport and Distribution

Within cells and tissues, Rifaximin-d6 is transported and distributed primarily through the action of transporters and binding proteins. The compound is excreted into the lumen in an ATP-binding cassette B1 (ABCB1)-dependent manner . This transport mechanism ensures that Rifaximin-d6 remains localized in the gastrointestinal tract, where it exerts its antibacterial effects. The minimal systemic absorption of Rifaximin-d6 contributes to its localized activity and reduces the risk of systemic side effects.

Subcellular Localization

Rifaximin-d6 is primarily localized in the gastrointestinal tract, where it interacts with bacterial cells. The compound’s activity is directed towards the bacterial ribosomes and RNA polymerase, which are essential for protein synthesis and transcription . The subcellular localization of Rifaximin-d6 ensures its targeted action against bacterial pathogens while minimizing its impact on mammalian cells. This localization is facilitated by the compound’s minimal absorption and specific transport mechanisms.

准备方法

利福昔明-d6 的合成涉及将氘原子掺入利福昔明分子中。 一种常用的方法是将福替米星 O 与过量的 2-氨基-4-吡啶甲基在乙醇中作为溶剂进行反应,然后加入无水碳酸钾 . 然后搅拌混合物,过滤并结晶以获得最终产物。 该工艺的优点在于工艺简单、产率高、成本低 .

化学反应分析

利福昔明-d6 与其非氘代对应物一样,会发生各种化学反应。 这些包括:

氧化: 利福昔明可在酸性、碱性、中性、氧化性和光解条件下被氧化.

还原: 利福昔明的还原通常涉及使用还原剂,例如硼氢化钠。

取代: 取代反应可能发生在利福昔明分子上的不同位置,通常涉及亲核试剂。

从这些反应中形成的主要产物取决于使用的具体条件和试剂。 例如,氧化会导致形成不干扰利福昔明定量的降解产物 .

科学研究应用

利福昔明-d6 由于其稳定性和最小的肠道吸收,广泛应用于科学研究。 其应用包括:

相似化合物的比较

利福昔明-d6 由于其氘代性质而独一无二,这增强了其稳定性并允许在分析方法中进行精确的定量分析。 类似的化合物包括:

利福昔明: 非氘代形式,用于治疗胃肠道感染.

利福平: 另一种利福霉素抗生素,具有更广泛的活性谱.

诺氟沙星: 一种用于治疗各种细菌感染的抗生素,但其作用机制不同.

属性

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-28,29,31-trideuterio-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-30-(trideuteriomethyl)-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H51N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-51H,1-10H3,(H,45,53)/b12-11+,17-15+,21-13-/t20-,22+,23+,24+,27-,35-,36+,39+,43-/m0/s1/i1D3,14D,16D,18D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCRJKRKKOLAOJ-JDVCSXHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N2C3=C(C4=C5C(=C(C6=C4C(=O)[C@](O6)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)NC3=C5O)/C)C)O)C)O)C)OC(=O)C)C)OC)C)C)O)N=C2C(=C1C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H51N3O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

791.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical method was used to quantify Rifaximin in the provided research papers?

A1: The research papers describe a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying Rifaximin in human plasma [, ]. This method utilized Rifaximin-d6 as an internal standard to improve accuracy and precision.

Q2: Can you elaborate on the sample preparation procedure used in the LC-MS/MS method for analyzing Rifaximin?

A2: The method involved acidifying the plasma samples followed by liquid-liquid extraction using a mixture of methyl tert-butyl ether and dichloromethane (75:25) [, ]. After centrifugation, the organic layer was evaporated, and the residue was reconstituted before injection into the LC-MS/MS system.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4](/img/structure/B563406.png)